molecular formula C13H15NO3S B2640893 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide CAS No. 1795441-91-6

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide

Cat. No.: B2640893
CAS No.: 1795441-91-6
M. Wt: 265.33
InChI Key: PKHRASVYKQAEIE-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide is a synthetic small molecule designed for biochemical research. This compound features a hybrid structure incorporating both furan and thiophene heterocycles, a motif present in several biologically active molecules studied for their potential to modulate key enzymatic pathways. Compounds with analogous furan- and thiophene-2-carboxamide cores have been investigated as potential inhibitors of the Factor Inhibiting HIF-1 (FIH-1), an enzyme that regulates the hypoxia-inducible factor (HIF) pathway, which is a central mediator of cellular response to low oxygen . Similar molecular frameworks have also been explored for their activity against other targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical driver of angiogenesis, highlighting the utility of this chemotype in oncology research . Furthermore, thiophene-2-carboximidamide derivatives have been reported as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), suggesting potential applications in neurobiological research . The specific structure of this reagent, including the 2-hydroxy-2-methylpropyl linker, may influence its physicochemical properties, bioavailability, and binding affinity. This product is provided for research purposes to support investigations in chemical biology, medicinal chemistry, and drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHRASVYKQAEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiophene precursors. One common method involves the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes under superelectrophilic activation conditions using triflic acid (TfOH) . This reaction forms the furan derivative, which can then be coupled with a thiophene carboxamide through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the aromatic rings, side chains, and functional groups. Key comparisons include:

A. N-Substituted Thiophene-2-Carboxamides ()
  • T-IV-B (N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide) :

    • Features a p-tolylacryloyl group on the phenyl ring.
    • IR data confirms C=O (1680 cm⁻¹) and C=C (1600 cm⁻¹) stretches, typical of α,β-unsaturated ketones.
    • Higher yield (74%) compared to nitro-substituted analogs (63–69%), suggesting steric/electronic effects influence reactivity .
  • IR shows NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Comparison with Target Compound :
The furan and hydroxy groups in the target compound may improve solubility via hydrogen bonding, unlike the nitro or tolyl groups in T-IV-H/I/B, which increase hydrophobicity.

B. Thiophene/Furan Carboxamides with Heterocyclic Substituents ()
  • Compound 14 (N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide) :
    • Incorporates a methoxyethyl side chain and pyrazole-substituted phenyl ring.
    • Methoxy groups enhance solubility, while pyrazole may enable metal coordination or π-stacking .

Structural Conformation and Crystallography

  • N-(2-Nitrophenyl)thiophene-2-carboxamide () :

    • Dihedral angles between thiophene and benzene rings range from 8.5° to 13.5°, indicating moderate planarity.
    • Weak C–H⋯O/S interactions dominate crystal packing, unlike classical hydrogen bonds .
  • N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) :

    • Dihedral angle of 9.7° between furan and benzene rings, slightly more planar than thiophene analogs.
    • C–S bond lengths in thiophene (1.71 Å) differ from C–O in furan (1.36 Å), affecting ring conjugation .

Comparison with Target Compound : The hydroxypropyl side chain in the target compound may introduce additional steric hindrance, increasing dihedral angles and reducing crystallinity compared to simpler aryl-substituted analogs.

Biological Activity

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17NO3S
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1795484-04-6

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It is believed to affect signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammatory responses.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values were determined to be in the micromolar range, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-7 (Breast)5.4
HeLa (Cervical)7.1
A549 (Lung)6.8

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vivo studies demonstrated that the compound could reduce inflammation markers in murine models of arthritis, suggesting its potential as an anti-inflammatory agent.

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